

# An In-depth Technical Guide to the Synthesis and Characterization of Triallyl Trimellitate

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## Compound of Interest

Compound Name: Triallyl trimellitate

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This technical guide provides a comprehensive overview of the synthesis and characterization of **triallyl trimellitate**, a versatile molecule with applications in polymer chemistry and materials science. This document details the chemical properties, a robust synthesis protocol, purification methods, and in-depth characterization techniques.

## Introduction

**Triallyl trimellitate** (TATM) is the triester of trimellitic acid and allyl alcohol. Its chemical formula is  $C_{18}H_{18}O_6$ , and it has a molecular weight of 330.33 g/mol. [1] TATM is a pale yellow, viscous liquid soluble in alcohols and ethers but insoluble in water. [2] The molecule possesses three reactive allyl groups, making it a highly effective cross-linking agent in the production of polymers and resins. [2]

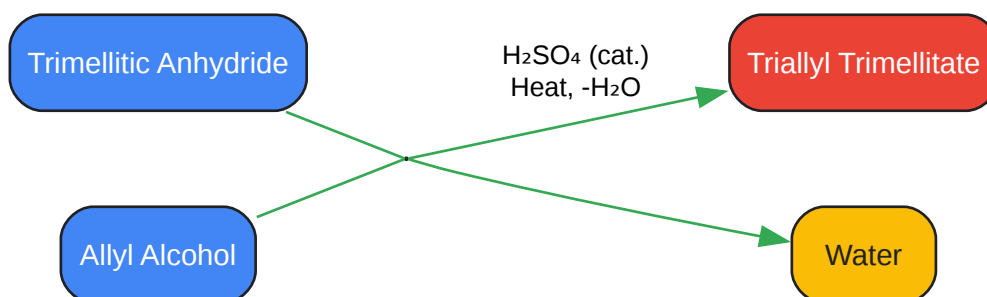
## Chemical Structure:

- IUPAC Name: tris(prop-2-enyl) benzene-1,2,4-tricarboxylate [3]
- CAS Number: 2694-54-4 [3]
- Molecular Formula:  $C_{18}H_{18}O_6$  [3]

## Synthesis of Triallyl Trimellitate

The primary method for synthesizing **triallyl trimellitate** is the direct esterification of trimellitic anhydride with allyl alcohol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2] The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl groups of allyl alcohol attack the carbonyl carbons of trimellitic anhydride. To drive the reaction to completion, the water formed as a byproduct is continuously removed.

## Synthesis Pathway



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Caption: Synthesis of **Triallyl Trimellitate**.

## Experimental Protocol: Direct Esterification

This protocol is based on established methods for the synthesis of trimellitate esters.[2][4]

Materials:

- Trimellitic anhydride (1.0 mol)
- Allyl alcohol (3.5 mol, slight excess)
- p-Toluenesulfonic acid (0.02 mol, catalyst)
- Toluene (as azeotropic solvent)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

#### Equipment:

- Three-necked round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation setup

#### Procedure:

- **Reaction Setup:** A three-necked round-bottom flask is charged with trimellitic anhydride (1.0 mol), allyl alcohol (3.5 mol), and toluene. The flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
- **Catalyst Addition:** p-Toluenesulfonic acid (0.02 mol) is added to the reaction mixture.
- **Esterification:** The mixture is heated to reflux with vigorous stirring. The water produced during the reaction is collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.
- **Reaction Completion:** The reaction is considered complete when the theoretical amount of water has been collected.
- **Work-up:** The reaction mixture is cooled to room temperature. The organic layer is washed sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the toluene is removed under reduced pressure using a rotary evaporator.

- Purification: The crude product is purified by vacuum distillation to remove unreacted allyl alcohol and other impurities, yielding pure **triallyl trimellitate**.

## Characterization of Triallyl Trimellitate

### Physical Properties

A summary of the key physical properties of **triallyl trimellitate** is provided in the table below.

Property	Value
Appearance	Pale yellow, viscous liquid
Solubility	Soluble in alcohol, ether; insoluble in water
Density	1.161 g/mL at 25 °C
Refractive Index (n <sub>20/D</sub> )	1.525
Boiling Point	210 °C at 45 mmHg

### Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in **triallyl trimellitate**.

Experimental Protocol: A thin film of the purified liquid is placed between two sodium chloride plates and the spectrum is recorded.

Interpretation of the FTIR Spectrum: The FTIR spectrum of **triallyl trimellitate** is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Assignment
~3100-3000	=C-H stretching (alkene)
~2950-2850	C-H stretching (alkane)
~1725	C=O stretching (ester carbonyl)
~1645	C=C stretching (alkene)
~1250 and ~1100	C-O stretching (ester)

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for confirming the structure of **triallyl trimellitate**.

Experimental Protocol: The NMR spectra are recorded on a spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as the internal standard.

$^1\text{H}$  NMR Spectral Data (Predicted):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.2 - 7.8	m	3H	Aromatic protons ( $\text{C}_6\text{H}_3$ )
~6.1 - 5.8	m	3H	$-\text{CH}=\text{CH}_2$
~5.4 - 5.2	m	6H	$-\text{CH}=\text{CH}_2$
~4.8	d	6H	$-\text{O}-\text{CH}_2-\text{CH}=\text{CH}_2$

$^{13}\text{C}$  NMR Spectral Data (Predicted):

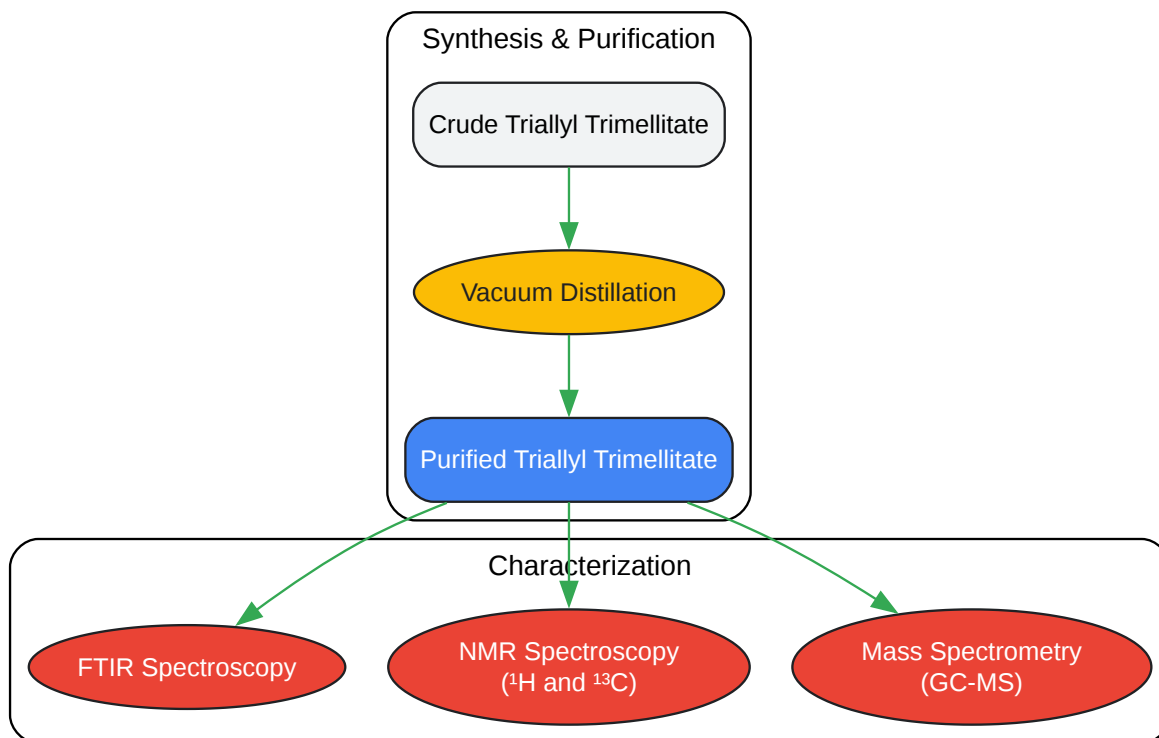
Chemical Shift ( $\delta$ , ppm)	Assignment
~165-164	Ester carbonyl carbons ( $\text{C}=\text{O}$ )
~135-130	Aromatic carbons (quaternary)
~132	Olefinic carbon ( $-\text{CH}=\text{CH}_2$ )
~130-128	Aromatic carbons ( $\text{CH}$ )
~118	Olefinic carbon ( $-\text{CH}=\text{CH}_2$ )
~66	Methylene carbon ( $-\text{O}-\text{CH}_2-$ )

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **triallyl trimellitate**.

Experimental Protocol: The mass spectrum can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI).

Interpretation of the Mass Spectrum: The mass spectrum will show a molecular ion peak ( $[M]^+$ ) at  $m/z$  330. The fragmentation pattern will likely involve the loss of allyl groups ( $C_3H_5$ , 41 Da) and subsequent fragmentation of the trimellitate core.[3]

## Characterization Workflow



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Characterization of Triallyl Trimellitate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153658#synthesis-and-characterization-of-triallyl-trimellitate]

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